Cas no 691364-98-4 ((3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid)

(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic acid is a chiral nitroxide compound featuring a stable free radical moiety. Its rigid, sterically hindered structure enhances stability against degradation, making it suitable for applications in spin labeling, EPR spectroscopy, and oxidative stress studies. The presence of both amino and carboxyl functional groups allows for versatile derivatization, facilitating covalent attachment to biomolecules or polymers. The stereospecific configuration ensures precise interactions in asymmetric synthesis or catalysis. This compound’s persistent radical nature and structural integrity make it valuable in mechanistic studies, material science, and as a probe for investigating redox processes. High purity and well-defined chirality further support its utility in advanced research applications.
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid structure
691364-98-4 structure
Product Name:(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid
CAS No:691364-98-4
MF:C10H19N2O3
MW:215.269462823868
CID:1064541
PubChem ID:21860730
Update Time:2025-06-30

(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid
    • (3R,4S)-4-amino-1-λ<sup>1</sup>-oxidanyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
    • A-TOAC
    • [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
    • 691364-98-4
    • CID 21860730
    • DTXSID90618936
    • Inchi: 1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1
    • InChI Key: WMLWKMCEFYZLTC-BQBZGAKWSA-N
    • SMILES: [O]N1C(C)(C)C[C@@H]([C@@H](C(=O)O)C1(C)C)N |^1:0|

Computed Properties

  • Exact Mass: 215.14000
  • Monoisotopic Mass: 215.13956747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • PSA: 66.56000
  • LogP: 1.26110

(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A618885-5mg
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid
691364-98-4
5mg
$ 178.00 2023-04-19
TRC
A618885-50mg
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid
691364-98-4
50mg
$ 1372.00 2023-04-19

Additional information on (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid

Comprehensive Overview of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid (CAS No. 691364-98-4)

The compound (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid (CAS No. 691364-98-4) is a highly specialized nitroxide derivative with significant applications in the fields of biochemistry, radical chemistry, and material science. Its unique structural features, including the tetramethylpiperidine backbone and carboxylic acid functionality, make it a valuable tool for researchers investigating oxidative stress, free radical scavenging, and spin labeling techniques. The compound's chiral centers at the 3S,4S and 3R,4R positions further enhance its utility in stereospecific reactions and asymmetric synthesis.

In recent years, the demand for nitroxide-based compounds like 691364-98-4 has surged due to their role in antioxidant research and bioimaging. Scientists are particularly interested in its potential to mitigate reactive oxygen species (ROS), a topic gaining traction in aging research and neurodegenerative disease studies. The compound's stable free radical nature allows it to serve as a spin probe in electron paramagnetic resonance (EPR) spectroscopy, a technique widely used to study protein dynamics and membrane interactions.

The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves sophisticated stereocontrolled reactions to achieve the desired enantiomeric purity. This precision is critical for applications in pharmaceutical intermediates and catalysis, where even minor impurities can affect performance. The compound's water solubility, conferred by its carboxylate group, expands its usability in aqueous systems, distinguishing it from other lipophilic nitroxides.

From an industrial perspective, CAS 691364-98-4 is gaining attention in the development of advanced polymers and smart materials. Its ability to participate in radical polymerization processes makes it a candidate for creating self-healing coatings and stimuli-responsive hydrogels. These applications align with current trends in sustainable materials and green chemistry, addressing frequent search queries about eco-friendly additives and biocompatible polymers.

Quality control of 691364-98-4 requires advanced analytical techniques such as HPLC, mass spectrometry, and chiral chromatography to verify its stereochemical integrity. Researchers often inquire about proper storage conditions (typically under inert atmosphere at low temperatures) and handling protocols to maintain its radical stability. These practical considerations are crucial for reproducibility in experimental settings.

Future research directions for this compound may explore its therapeutic potential as a neuroprotective agent or its integration into nanotechnology platforms. The intersection of nitroxide chemistry with emerging fields like theranostics and precision medicine offers exciting possibilities. As the scientific community continues to investigate redox-active molecules, (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid remains a compound of significant interest with untapped potential.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.